molecular formula C14H12ClF3N4O B2804345 Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl- CAS No. 1022960-23-1

Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-

Cat. No.: B2804345
CAS No.: 1022960-23-1
M. Wt: 344.72
InChI Key: JSBNSMPWVFOKDS-UHFFFAOYSA-N
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Description

Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-, is a synthetic organic compound notable for its structure containing both benzamide and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl- typically involves the reaction of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine with N,3-dimethylbenzamide under suitable conditions.

  • Step 1: Preparation of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine by chlorination of 5-(trifluoromethyl)-4-aminopyrimidine.

  • Step 2: Reaction of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine with N,3-dimethylbenzamide in the presence of a suitable base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

Industrial Production Methods: The industrial production of this compound generally follows similar routes but is scaled up and optimized for cost-efficiency, often involving continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

  • Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, although specific products depend on reaction parameters.

  • Substitution Reactions: Due to the presence of the chloropyrimidine moiety, it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and bases like sodium hydroxide for nucleophilic substitution, are commonly employed.

Major Products:

  • Oxidation Products: Often lead to the formation of corresponding N-oxides.

  • Reduction Products: Result in the removal of oxygen atoms or introduction of hydrogen.

  • Substitution Products: Vary based on the substituents introduced.

Scientific Research Applications

This compound has numerous applications across several fields:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

  • Biology and Medicine: Investigated for its potential pharmaceutical properties, including as an enzyme inhibitor or receptor antagonist.

  • Industry: Utilized in the development of new materials or as a component in various chemical formulations.

Comparison with Similar Compounds

  • Benzamide, N-(2-chloropyridin-4-yl)-

  • Benzamide, 4-chloro-N-(2-methoxyphenyl)-

  • 4-(Trifluoromethyl)pyrimidine derivatives

That's a deep dive into the world of Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-! What’s your interest in this compound? Are you looking into its scientific applications or just expanding your chemical knowledge?

Properties

IUPAC Name

2-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N4O/c1-7-4-3-5-8(12(23)19-2)10(7)21-11-9(14(16,17)18)6-20-13(15)22-11/h3-6H,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBNSMPWVFOKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC)NC2=NC(=NC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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